2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-naphthalen-2-ylacetamide
Overview
Description
2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-naphthalen-2-ylacetamide is a complex organic compound that features a bromophenyl group, an imidazolidinyl ring, and a naphthylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-naphthalen-2-ylacetamide typically involves a multi-step process. One common method starts with the preparation of a chalcone derivative through Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . Another approach involves Friedel-Crafts acylation followed by Clemmensen reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-naphthalen-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, especially involving the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are typically employed in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-naphthalen-2-ylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-naphthalen-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- Thiazole derivatives
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-naphthalen-2-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-naphthalen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3/c22-16-6-9-18(10-7-16)24-13-20(27)25(21(24)28)12-19(26)23-17-8-5-14-3-1-2-4-15(14)11-17/h1-11H,12-13H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZYUDTUJDAAAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)CC(=O)NC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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